Lipophilicity: A Unique logP Window
1-Adamantaneethylsulfonamide (XLogP3 = 2.7) occupies a distinct lipophilicity window that is not replicated by its closest structural analogs [1]. Compared to 1-Adamantaneethylamine (XLogP3 = 3.1, Δ = +0.4 log units, i.e., ~2.5-fold more lipophilic) and Adamantane-1-sulfonamide (XLogP3 = 1.6, Δ = −1.1 log units, i.e., ~12.6-fold less lipophilic), the target compound provides an intermediate partition coefficient that balances membrane permeability with aqueous solubility [2][3]. Relative to 1-Adamantanemethylamine (XLogP3 = 2.2, Δ = +0.5), the ethyl spacer and sulfonamide group together increase logP by 0.5 units while simultaneously raising TPSA from 26 Ų to 68.5 Ų, a combination that neither the methylamine nor the ethylamine scaffold can achieve [4].
Ethylamine: 3.1 (Δ +0.4)
Adamantane-1-sulfonamide: 1.6 (Δ −1.1)
Methylamine: 2.2 (Δ −0.5)
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 1-Adamantaneethylamine: XLogP3 = 3.1; Adamantane-1-sulfonamide: XLogP3 = 1.6; 1-Adamantanemethylamine: XLogP3 = 2.2 |
| Quantified Difference | Δ = −0.4 vs. ethylamine; Δ = +1.1 vs. adamantane-1-sulfonamide; Δ = +0.5 vs. methylamine |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A logP difference of ±0.5–1.1 units translates to order-of-magnitude shifts in membrane permeability and aqueous solubility, directly impacting oral bioavailability predictions and assay compatibility in drug discovery programs.
- [1] PubChem Compound Summary for CID 66521721, 1-Adamantaneethylsulfonamide. XLogP3-AA = 2.7. https://pubchem.ncbi.nlm.nih.gov/compound/66521721 (accessed April 2026). View Source
- [2] PubChem Compound Summary for CID 64245, 1-Adamantaneethylamine. XLogP3-AA = 3.1. https://pubchem.ncbi.nlm.nih.gov/compound/64245 (accessed April 2026). View Source
- [3] PubChem Compound Summary for CID 53826583, Adamantane-1-sulfonamide. XLogP3-AA = 1.6. https://pubchem.ncbi.nlm.nih.gov/compound/53826583 (accessed April 2026). View Source
- [4] PubChem Compound Summary for CID 86625, 1-Adamantanemethylamine. XLogP3-AA = 2.2, TPSA = 26 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/86625 (accessed April 2026). View Source
